2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)- is a chemical compound with the molecular formula CHNO. It belongs to the class of azetidinones, which are characterized by their four-membered lactam structure. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for biologically active compounds and in the synthesis of more complex molecules .
The compound is classified under azetidinones and is indexed with the CAS number 85390-54-1. It is also cataloged in various chemical databases such as PubChem and EPA DSSTox, which provide detailed information on its properties and potential applications . The compound's unique structure contributes to its diverse chemical reactivity and potential therapeutic uses.
The synthesis of 2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)- typically involves cyclization reactions of appropriate precursors. A common method includes:
In laboratory settings, various reagents may be utilized, including:
The molecular structure of 2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)- features a four-membered lactam ring with two methyl groups at the 4-position and a phenylmethyl substituent at the 1-position. The structural formula can be represented as follows:
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)- can undergo several key chemical reactions:
Common reagents used in these reactions include:
Key chemical properties include:
Relevant data from spectral analyses (e.g., infrared spectroscopy) confirm the presence of characteristic functional groups associated with azetidinones .
2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)- has several notable applications:
The compound's versatility makes it a valuable entity in both academic research and industrial applications, highlighting its importance in advancing chemical science and medicinal development.
The compound 2-Azetidinone, 4,4-dimethyl-1-(phenylmethyl)- (hereafter referred to as N-benzyl-4,4-dimethylazetidin-2-one) is a monocyclic β-lactam characterized by a four-membered ring with a fused amide bond. This structure belongs to the broader 2-azetidinone family, which includes clinically pivotal antibiotics such as penicillins, cephalosporins, and monobactams (e.g., aztreonam) [2] [5]. Unlike bicyclic β-lactams, monocyclic derivatives like this compound lack annulated rings, resulting in distinct stereoelectronic properties. The 4,4-dimethyl substituents impose significant steric encumbrance, altering ring conformation and enhancing resistance to nucleophilic attack—a key determinant of β-lactam reactivity and metabolic stability [8]. The N-benzyl group introduces lipophilicity and π-electron density, facilitating interactions with hydrophobic enzyme pockets and enabling diversification for non-antibiotic applications [6] [7].
Table 1: Biological Activities Associated with 2-Azetidinone Derivatives
Activity | Example Compound | Target/Mechanism | Relevance to 4,4-dimethyl-N-benzyl Analogs |
---|---|---|---|
Antibacterial | Aztreonam | Penicillin-binding proteins | Limited (requires specific side chains) |
Cholesterol Absorption Inhibition | Ezetimibe (SCH58235) | NPC1L1 transporter | High (scaffold similarity) [2] [6] |
Enzyme Inhibition | BMS-262084 | Human tryptase/chymase | Moderate (C-3/C-4 substitutions critical) [2] [4] |
Anticancer | Trans-1-N-chrysenyl derivatives | Tubulin polymerization | Exploratory (steric role of 4,4-dimethyl) [2] |
Synthetic routes to 2-azetidinones have evolved significantly since the 1907 discovery of the Staudinger ketene-imine cycloaddition, which remains the cornerstone of β-lactam synthesis [5]. Early methodologies focused on unsubstituted or minimally substituted β-lactams for antibiotic applications. The 1980s marked a paradigm shift with the advent of monobactams (e.g., aztreonam), demonstrating that monocyclic structures could exhibit potent antibacterial activity [2]. Concurrently, the discovery of SCH58235 (later ezetimibe) in the 1990s revealed 1,4-diaryl-substituted azetidinones as non-antibiotic therapeutic agents, specifically as cholesterol absorption inhibitors [2] [6]. This catalyzed interest in highly functionalized monocyclic β-lactams, including those with quaternary centers at C-4.
Advances in stereoselective synthesis enabled access to cis/trans-disubstituted azetidinones, with the 4,4-dimethyl motif emerging as a strategic element to enforce ring planarity and modulate stereochemistry [8]. Modern techniques like Reformatsky reactions [8] and enolate alkylations [5] now permit precise installation of sterically demanding groups, such as the 4,4-dimethyl and N-benzyl moieties in the target compound.
The structural features of N-benzyl-4,4-dimethylazetidin-2-one address several pharmacological and synthetic challenges:
Despite its potential, N-benzyl-4,4-dimethylazetidin-2-one remains underexplored compared to diaryl-substituted analogs like ezetimibe. Key research objectives include:
Table 2: Key Synthetic Methods for 4,4-Disubstituted 2-Azetidinones
Method | Substrate Scope | Stereoselectivity | Limitations for 4,4-Dimethyl-N-benzyl |
---|---|---|---|
Staudinger Ketene-Imine Cycloaddition | Broad (ketenes from acyl chlorides) | Moderate (depends on imine geometry) | Low yield for tetrasubstituted ketenes [5] |
Reformatsky Reaction | α-Bromo esters with imines | High (cis-selectivity) | Requires optimization for N-benzyl imines [8] |
Enolate Alkylation | Preformed 3-unsubstituted β-lactams | High (trans-disubstituted) | Over-alkylation at C-3 [8] |
Ring Expansion of Aziridines | Activated aziridines | Variable | Limited precedents for 4,4-dimethyl groups |
Critical knowledge gaps persist:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2